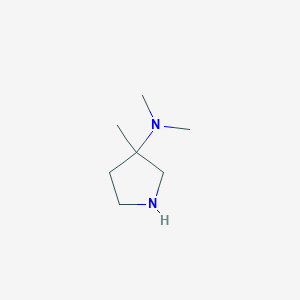

N,N,3-trimethylpyrrolidin-3-amine

Beschreibung

Contextual Significance in Heterocyclic Chemistry

Heterocyclic compounds, which are cyclic organic compounds containing at least one atom other than carbon within their ring structure, are fundamental in medicinal chemistry and drug discovery. nih.govijsrtjournal.comrroij.comijprajournal.com Nitrogen-containing heterocycles, in particular, are prevalent in pharmaceuticals due to their ability to form hydrogen bonds and engage in various interactions with biological targets. rroij.comijprajournal.com The pyrrolidine (B122466) ring, a five-membered saturated nitrogen heterocycle, is a prominent scaffold in this class, found in numerous FDA-approved drugs and natural alkaloids. nih.govfrontiersin.org The significance of N,N,3-trimethylpyrrolidin-3-amine lies in its identity as a substituted pyrrolidine, a scaffold that is widely employed by medicinal chemists for the development of novel therapeutic agents. nih.govfrontiersin.org

Importance of Pyrrolidine Amine Scaffolds in Molecular Design

The pyrrolidine scaffold offers several advantages in molecular design, making it a prized component in the synthesis of new bioactive compounds. nih.govresearchgate.net Its three-dimensional, non-planar structure allows for a greater exploration of pharmacophore space compared to flat aromatic rings. nih.govresearchgate.net This "pseudorotation" of the pyrrolidine ring contributes to the stereochemistry of a molecule and can be controlled by the placement of substituents. nih.gov

Pyrrolidine amine scaffolds, such as this compound, are particularly valuable. The nitrogen atom within the pyrrolidine ring imparts basicity to the scaffold, a property that can be modulated by substituents. nih.gov Furthermore, the amine group provides a site for further functionalization, enabling the creation of diverse molecular architectures. mdpi.comnih.gov The flexibility of these scaffolds allows the nitrogen atoms to anchor different functional groups to fit into the binding pockets of enzymes and receptors. nih.gov

Stereochemical Attributes and Research Implications of this compound

A key feature of this compound is its chirality. The presence of a stereocenter at the C3 position of the pyrrolidine ring means that the compound can exist as different stereoisomers. This is of paramount importance in medicinal chemistry, as different enantiomers of a drug can have vastly different biological activities. researchgate.net The ability to synthesize enantiomerically pure compounds is crucial, and chiral building blocks like this compound are instrumental in this endeavor. mdpi.comnih.govrsc.org

The stereochemistry of the pyrrolidine ring and its substituents can significantly influence the biological profile of a drug candidate by affecting its binding mode to target proteins. researchgate.net Research into the synthesis and application of chiral pyrrolidines is an active area, with a focus on developing novel organocatalysts and ligands for asymmetric synthesis. mdpi.comrsc.org The specific stereochemical arrangement of this compound, with its methyl and dimethylamine (B145610) groups, offers a unique three-dimensional structure that can be exploited in the design of new catalysts and pharmaceutically active molecules.

Chemical Properties of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 947149-88-4 | C7H16N2 | 128.22 |

| N,N,4-trimethylpyrrolidin-3-amine | 1314969-36-2 | C7H16N2 | 128.22 |

| N,2,5-trimethylpyrrolidin-3-amine | Not Available | C7H16N2 | Not Available |

| N,N,3-trimethylpentan-3-amine | Not Available | C8H19N | Not Available |

| N-Methyl-N-phenylpyrrolidin-3-amine | Not Available | C11H16N2 | 176.26 |

| Tris(trimethylsilyl)amine | 1586-73-8 | C9H27NSi3 | 233.57 |

| Trimethylamine | 75-50-3 | C3H9N | 59.11 |

| N,N,N,triethylamine | 121-44-8 | C6H15N | 101.19 |

| N,N,N-Trimethyl-3-(triethoxysilyl)propan-1-aminium chloride | 84901-27-9 | Not Available | Not Available |

| N,N,3-trimethyl-2H-indazol-6-amine | Not Available | Not Available | Not Available |

| N-[3-amino-propyl]amine | Not Available | Not Available | Not Available |

| Tris(3-aminopropyl)amine | Not Available | Not Available | Not Available |

Table generated from data in search results nih.govechemi.comnih.govnih.govcymitquimica.comwikipedia.orgwikipedia.orgbldpharm.commdpi.comgoogle.commdpi.com.

Detailed Research Findings

Research has demonstrated the utility of chiral pyrrolidine derivatives in various chemical transformations. For instance, chiral pyrrolidines have been successfully employed as organocatalysts in enantioselective Michael additions and aldol (B89426) reactions, yielding products with high enantiomeric excess. rsc.org The design of these catalysts often involves modifying the pyrrolidine scaffold to optimize steric and electronic properties, thereby enhancing selectivity and reactivity. mdpi.com The development of efficient synthetic routes to access these chiral pyrrolidine building blocks is a continuous effort in the research community. nih.govnih.govacs.org

In the context of medicinal chemistry, amino(methyl)pyrrolidine scaffolds have been designed as potent and selective inhibitors of enzymes such as Factor Xa, a key target in anticoagulant therapy. nih.gov The flexibility of the pyrrolidine core allows for optimal positioning of pharmacophoric groups within the enzyme's active site. nih.gov This highlights the potential of this compound and related structures as foundational elements for the discovery of new drugs.

Eigenschaften

IUPAC Name |

N,N,3-trimethylpyrrolidin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2/c1-7(9(2)3)4-5-8-6-7/h8H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHGAPHJDUGWGCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCNC1)N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50670494 | |

| Record name | N,N,3-Trimethylpyrrolidin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50670494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

947149-88-4 | |

| Record name | N,N,3-Trimethyl-3-pyrrolidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=947149-88-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N,3-Trimethylpyrrolidin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50670494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Preparative Strategies for N,n,3 Trimethylpyrrolidin 3 Amine and Its Analogs

Established Synthetic Routes to N,N,3-Trimethylpyrrolidin-3-amine

The construction of this compound involves the strategic formation of the pyrrolidine (B122466) ring and the introduction of three methyl groups at the appropriate positions.

A common and direct strategy for synthesizing this compound involves the alkylation of a suitable pyrrolidine precursor. This approach leverages a pre-formed pyrrolidine ring, focusing on the introduction of the N,N-dimethyl and C3-methyl groups.

The final step in a synthesis starting from a pyrrolidine precursor would likely be the exhaustive methylation of a 3-methylpyrrolidin-3-amine (B1284143) derivative. The N-alkylation of pyrrolidines is a fundamental transformation. researchgate.net Various methylating agents can be employed to convert a primary or secondary amine to the desired tertiary amine.

Commonly used reagents for this transformation include iodomethane, dimethyl sulfate, and formaldehyde (B43269) in the presence of a reducing agent (Eschweiler-Clarke reaction). researchgate.net The choice of reagent and reaction conditions can be critical to avoid the quaternization of the tertiary amine to a pyrrolidinium (B1226570) salt, especially with highly reactive agents like methyl iodide. researchgate.netresearchgate.net The reaction is typically performed in the presence of a base to neutralize the acid byproduct.

Table 1: Methylating Agents for Pyrrolidine Amines

| Methylating Agent | Co-reagent/Catalyst | Typical Conditions | Ref. |

|---|---|---|---|

| Iodomethane (CH₃I) | K₂CO₃, Na₂CO₃, or Et₃N | Acetonitrile (B52724) or DMF, Reflux | researchgate.netresearchgate.net |

| Dimethyl Sulfate ((CH₃)₂SO₄) | K₂CO₃ or other base | Acetone or DMF | researchgate.netresearchgate.net |

| Formaldehyde (CH₂O) | Formic Acid (HCOOH) | Aqueous solution, Heat |

De novo synthesis of the pyrrolidine ring offers a versatile approach to this compound and its analogs. These methods construct the heterocyclic core from acyclic precursors through intramolecular cyclization.

Amination reactions are a cornerstone of pyrrolidine synthesis, involving the formation of a carbon-nitrogen bond to close the ring. nih.gov Reductive amination is a particularly efficient strategy, where a dicarbonyl compound reacts with an amine to form C=N intermediates that are subsequently reduced. nih.gov For the target molecule, a potential precursor could be a 4-amino-4-methyl-1,4-dicarbonyl derivative or a related structure that cyclizes upon itself.

Modern catalytic systems have expanded the scope of these reactions. For instance, iridium-catalyzed successive reductive amination of diketones with anilines has been shown to produce N-aryl-substituted pyrrolidines in good yields. nih.gov Similarly, copper-catalyzed intramolecular amination of unactivated C(sp³)-H bonds provides a direct route to pyrrolidines under mild conditions. organic-chemistry.org Another powerful method involves the N-heterocyclization of primary amines with diols, catalyzed by an Iridium complex, which can generate a variety of five-, six-, and seven-membered cyclic amines. organic-chemistry.org

Table 2: Catalytic Systems for Pyrrolidine Synthesis via Cyclization/Amination

| Catalyst System | Reaction Type | Precursors | Ref. |

|---|---|---|---|

| Iridium Complex | Successive Reductive Amination | Diketones, Anilines | nih.gov |

| Copper Catalyst | Intramolecular C-H Amination | Amines with remote C(sp³)-H | organic-chemistry.org |

| Cp*Ir Complex | N-Heterocyclization | Primary Amines, Diols | organic-chemistry.org |

| Rhodium Catalyst | C-H Amination | Alkyl Azides | organic-chemistry.org |

Cyclization Reactions for Pyrrolidine Ring Formation

Enantioselective Synthesis and Chiral Control

The C3 carbon of this compound is a stereocenter. Therefore, controlling the stereochemistry at this position is crucial for accessing enantiomerically pure forms of the compound.

Diastereoselective synthesis is a powerful technique for controlling stereochemistry. This involves using a chiral auxiliary or a substrate with a pre-existing stereocenter to influence the stereochemical outcome of a reaction, creating diastereomers that can often be separated.

Several strategies have been developed for the diastereoselective synthesis of substituted pyrrolidines. One approach involves the intramolecular cyclization of N-alkoxyl amines, where the stereochemistry of a substituent on the acyclic precursor directs the formation of a specific diastereomer of the 2,4-disubstituted pyrrolidine product. nih.gov Another method employs a Mannich-type reaction followed by a thermal hydroamination, where excellent diastereoselectivity is achieved in the cyclization step. acs.org Nitrone/cyclopropane cycloadditions have also been utilized to create highly substituted pyrrolidines in a diastereoselective manner, which was applied to the synthesis of the core of nakadomarin A. nih.gov

For the synthesis of a specific enantiomer of this compound, one could envision a strategy starting from a chiral precursor, such as an enantiopure amino alcohol or diol, which would guide the stereochemistry during the ring-forming step. organic-chemistry.orgacs.org

Table 3: Approaches for Diastereoselective Pyrrolidine Synthesis

| Method | Key Reaction | Stereochemical Influence | Ref. |

|---|---|---|---|

| N-Alkoxyl Amine Cyclization | Intramolecular SN2' | Pre-existing stereocenter in precursor | nih.gov |

| Mannich/Hydroamination Sequence | Thermal Hydroamination | Chiral Lewis acid in Mannich step | acs.org |

| Nitrone/Cyclopropane Cycloaddition | Homo [3+2] Dipolar Cycloaddition | Substrate-controlled diastereoselectivity | nih.gov |

Resolution of Racemic Mixtures via Diastereomeric Salt Formation

The separation of enantiomers from a racemic mixture is a crucial step in the synthesis of many chiral compounds. One of the most established methods for this is through the formation of diastereomeric salts. This technique relies on the differential solubility of diastereomeric salt pairs, which can then be separated by crystallization.

The process involves reacting a racemic amine with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. libretexts.orgyoutube.comlibretexts.org These diastereomers, unlike enantiomers, have different physical properties, including solubility in a given solvent. libretexts.org By carefully selecting the resolving agent and the crystallization solvent, one diastereomer can be selectively precipitated, while the other remains in solution. libretexts.orgkiko-tech.co.jp After separation by filtration, the desired enantiomer can be recovered from the diastereomeric salt by treatment with a base.

A key challenge in this method is finding the optimal combination of a resolving agent and solvent to achieve efficient separation. kiko-tech.co.jp Screening various chiral acids and solvent systems is often necessary to maximize the yield and enantiomeric excess of the desired product. kiko-tech.co.jp For instance, chiral resolving agents like (+)-tartaric acid, (-)-malic acid, and (+)-camphor-10-sulfonic acid are commonly used for the resolution of racemic bases. libretexts.org The efficiency of the resolution can be influenced by factors such as the stoichiometry of the salt formation and the eutectic composition of the diastereomeric salts. mdpi.com

Table 1: Common Chiral Resolving Agents for Amines

| Resolving Agent | Type |

|---|---|

| (+)-Tartaric acid | Acid |

| (-)-Malic acid | Acid |

| (-)-Mandelic acid | Acid |

| (+)-Camphor-10-sulfonic acid | Acid |

Application of Chiral Auxiliaries in Pyrrolidine Synthesis

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. wikipedia.org This strategy is particularly useful in the asymmetric synthesis of pyrrolidines, allowing for the creation of specific stereoisomers. acs.org

The general approach involves attaching a chiral auxiliary to a prochiral substrate. The steric and electronic properties of the auxiliary then direct the subsequent chemical transformations to occur from a specific face of the molecule, leading to the formation of one diastereomer in excess. After the desired stereocenter(s) have been established, the chiral auxiliary is removed and can often be recovered for reuse. wikipedia.org

Several types of chiral auxiliaries have been successfully employed in pyrrolidine synthesis, including oxazolidinones (popularized by David A. Evans) and camphorsultam (Oppolzer's sultam). wikipedia.orgacs.org For instance, Oppolzer's chiral sultam has been used in asymmetric 1,3-dipolar cycloaddition reactions to construct 3,4-syn substituted pyrrolidine moieties with a high degree of diastereoselectivity and enantioselectivity. acs.org The choice of the chiral auxiliary can significantly influence the stereochemical outcome of the reaction. acs.org

Table 2: Examples of Chiral Auxiliaries in Synthesis

| Chiral Auxiliary | Key Feature | Application Example |

|---|---|---|

| Evans Oxazolidinones | Directs alkylation and aldol (B89426) reactions | Asymmetric synthesis of substituted pyrrolidines |

| Oppolzer's Camphorsultam | Controls stereochemistry in cycloadditions | Asymmetric 1,3-dipolar cycloaddition for pyrrolidine synthesis acs.org |

| Pseudoephedrine | Used for asymmetric alkylation | Synthesis of chiral amines and heterocyclic compounds |

Advanced Synthetic Techniques for Amine Synthesis Applicable to this compound

Modern organic synthesis offers a range of powerful techniques for the construction of amines, many of which are applicable to the synthesis of this compound and its analogs.

Reductive Amination Pathways

Reductive amination is a versatile and widely used method for the formation of C-N bonds, converting a carbonyl group (aldehyde or ketone) into an amine. wikipedia.orglibretexts.org The reaction proceeds through an intermediate imine or iminium ion, which is then reduced to the corresponding amine. wikipedia.org This method can be used to synthesize primary, secondary, and tertiary amines. libretexts.orgyoutube.com

The process can be carried out in a one-pot reaction by combining the carbonyl compound, the amine, and a reducing agent. wikipedia.org A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being particularly common due to their selectivity for reducing the imine intermediate in the presence of the starting carbonyl compound. wikipedia.orgmasterorganicchemistry.com Catalytic hydrogenation over platinum, palladium, or nickel catalysts is another effective method for the reduction step. wikipedia.org The reaction conditions are typically mild and can be performed under neutral or weakly acidic conditions. wikipedia.org For the synthesis of this compound, reductive amination could be envisioned starting from a suitable 3-methylpyrrolidin-3-one precursor and reacting it with dimethylamine (B145610) in the presence of a suitable reducing agent.

Nucleophilic Substitution Reactions with Alkyl Halides

Nucleophilic substitution is a fundamental reaction in organic chemistry that can be used to form C-N bonds. In the context of synthesizing this compound, this could involve the reaction of a 3-amino-3-methylpyrrolidine derivative with a methylating agent, such as methyl iodide or dimethyl sulfate.

However, a significant challenge with the direct alkylation of amines is the potential for over-alkylation, leading to the formation of quaternary ammonium (B1175870) salts. masterorganicchemistry.com To achieve mono- or di-methylation selectively can be difficult. The synthesis of 3-fluoropyrrolidines has been achieved through intramolecular substitution of a bromine atom in a bromofluorinated N-alkylimine derivative. arkat-usa.org

Reduction of Nitrogen-Containing Functional Groups

The reduction of various nitrogen-containing functional groups provides another important route to amines. The catalytic hydrogenation of nitro compounds is a widely used industrial method for the production of anilines and can be applied to the synthesis of other amines. sci-hub.st A variety of catalysts, including those based on platinum, palladium, and nickel, are effective for this transformation. sci-hub.stcommonorganicchemistry.com The chemoselective reduction of a nitro group in the presence of other reducible functional groups is a key consideration in complex molecule synthesis. sci-hub.st

Other nitrogen-containing functional groups that can be reduced to amines include nitriles, amides, and azides. For example, the reduction of γ-lactams to the corresponding 3-fluoropyrrolidines has been reported. arkat-usa.org The choice of reducing agent is critical and depends on the specific functional group being reduced and the presence of other sensitive groups in the molecule. Common reducing agents include lithium aluminum hydride (LiAlH4) and catalytic hydrogenation. commonorganicchemistry.comnih.gov

Industrial Production Approaches for Pyrrolidine Amines

The industrial production of pyrrolidine and its derivatives often employs catalytic processes that are efficient, scalable, and economically viable. wikipedia.org For instance, pyrrolidine itself is manufactured industrially by the reaction of 1,4-butanediol (B3395766) with ammonia (B1221849) at high temperatures (165–200 °C) and pressures (17–21 MPa) over a cobalt- and nickel-oxide catalyst supported on alumina (B75360). wikipedia.org Another industrial method involves the reaction of tetrahydrofuran (B95107) with ammonia over an alumina catalyst at elevated temperatures (275-375°C). chemicalbook.comgoogle.com

For substituted pyrrolidines, similar strategies involving the reaction of diols with amines are utilized. organic-chemistry.org The continuous nature of these processes, often carried out in fixed-bed reactors, allows for high-throughput production. wikipedia.org The purification of the final product typically involves multi-stage distillation techniques. wikipedia.org The development of robust and reusable catalysts is a key area of research to improve the sustainability and cost-effectiveness of these industrial processes. google.com

Continuous Flow Reactor Applications

Continuous flow chemistry has emerged as a powerful technology in modern organic synthesis, offering significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater potential for automation and scalability. The synthesis of pyrrolidine amines, including this compound, can be envisioned through a multi-step sequence that is highly amenable to adaptation in continuous flow reactors.

A plausible synthetic route to this compound could involve the initial formation of a pyrrolidine ring, followed by the introduction of the 3-amino group and subsequent N-methylation. Key transformations such as reductive amination and N-methylation have been successfully demonstrated in continuous flow environments.

Reductive Amination in Flow:

Reductive amination is a cornerstone of amine synthesis. In a continuous flow setup, a solution of a ketone precursor, such as 3-oxopyrrolidine, and an amine, in this case, dimethylamine, can be continuously mixed and passed through a heated reactor coil. The resulting iminium ion intermediate can then be immediately introduced into a second reactor module containing a packed-bed of a heterogeneous hydrogenation catalyst, such as palladium on carbon (Pd/C) or a nickel-based catalyst, under a stream of hydrogen gas. This "in-line" reduction prevents the isolation of the often-unstable iminium species and allows for a highly efficient and controlled process.

Research has demonstrated the successful continuous flow reductive amination of various aldehydes and ketones. For instance, a study on heterogeneous catalytic reductive aminations under aqueous micellar conditions using an oscillatory plug flow reactor showed the quantitative and selective conversion of the secondary amine pyrrolidine to a tertiary amine. rsc.org This highlights the feasibility of performing such transformations on the pyrrolidine scaffold in a flow system.

N-Methylation in Continuous Flow:

The final step in the synthesis of this compound would be the methylation of the pyrrolidine nitrogen. Continuous-flow N-methylation using heterogeneous palladium catalysts with formaldehyde and hydrogen gas has been reported as a green and efficient method for accessing N-methyl amines. rsc.org This process can be integrated sequentially after the reductive amination step. The product stream from the first reductive amination could be mixed with formaldehyde and passed through another packed-bed reactor containing a suitable catalyst to yield the final N-methylated product. The ability to perform sequential hydrogenation reactions in a continuous flow setup has been demonstrated, paving the way for the synthesis of challenging N-monomethyl amines. rsc.org

The table below illustrates a conceptual multi-step continuous flow process for the synthesis of a generic 3-tertiary-aminopyrrolidine.

| Step | Reaction | Reagents & Catalysts | Flow Reactor Module |

| 1 | Imine/Enamine Formation | 3-Oxopyrrolidine derivative, Secondary Amine | Heated Coil Reactor |

| 2 | Reductive Amination | Hydrogen, Heterogeneous Catalyst (e.g., Pd/C, Ni) | Packed-Bed Reactor |

| 3 | N-Methylation | Formaldehyde, Hydrogen, Heterogeneous Catalyst (e.g., Pd/C) | Packed-Bed Reactor |

This modular approach allows for the optimization of each reaction step independently, including temperature, pressure, residence time, and catalyst loading, to maximize yield and selectivity.

Scalability Considerations in Pyrrolidine Amine Synthesis

A significant advantage of continuous flow chemistry is its inherent scalability. Scaling up a batch reaction often presents challenges related to heat dissipation, mixing efficiency, and safety. In contrast, scaling up a continuous flow process typically involves either running the system for a longer duration ("scaling out") or by increasing the reactor volume and flow rates ("scaling up").

For the synthesis of this compound and its analogs, several factors must be considered for successful scaling:

Catalyst Performance and Stability: The long-term stability and activity of the heterogeneous catalysts used in the reductive amination and N-methylation steps are critical for continuous production. Catalyst deactivation can lead to decreased yields and product purity over time. Research into robust and recyclable catalysts is essential for large-scale applications.

Mass Transfer: In gas-liquid-solid phase reactions, such as catalytic hydrogenations, efficient mass transfer of hydrogen into the liquid phase and onto the catalyst surface is crucial. Flow reactors, with their high surface-area-to-volume ratios, generally exhibit superior mass transfer compared to batch reactors. However, at larger scales, maintaining this efficiency requires careful reactor design, such as using static mixers or oscillatory flow patterns. rsc.org

Process Control and Automation: For robust and reproducible large-scale production, precise control over process parameters such as temperature, pressure, and flow rates is essential. Automated continuous flow systems with in-line analytics (e.g., IR, UV-Vis, or mass spectrometry) can provide real-time monitoring and feedback control, ensuring consistent product quality and immediate detection of any process deviations.

The development of a three-step flow sequence for the preparation of the lipophilic amine tail of Abediterol, which includes a ruthenium-catalyzed reductive amination, demonstrates the feasibility of scaling complex amine syntheses. acs.org Although the specific target is different, the principles of optimizing and telescoping multiple reaction steps in a continuous flow environment are directly applicable to the synthesis of this compound.

Chemical Reactivity and Transformation Studies of N,n,3 Trimethylpyrrolidin 3 Amine

Nucleophilic Characteristics of the Tertiary Amine Moiety

The non-bonding electron pair on the nitrogen atom of N,N,3-trimethylpyrrolidin-3-amine allows it to act as a nucleophile, which is a species that donates an electron pair to an electrophile to form a chemical bond. libretexts.org The reactivity of amines as nucleophiles is a fundamental aspect of their chemistry. libretexts.org

Quaternization Reactions and Quaternary Ammonium (B1175870) Salt Formation

Tertiary amines readily undergo alkylation when treated with alkyl halides in a process known as the Menshutkin reaction. wikipedia.orgwikipedia.org This reaction involves the nucleophilic attack of the amine's lone pair on the electrophilic carbon of the alkyl halide, resulting in the formation of a quaternary ammonium salt. wikipedia.orgopenstax.org In this transformation, the nitrogen atom becomes bonded to four alkyl groups and carries a positive formal charge, which is balanced by the halide anion.

For this compound, this reaction proceeds cleanly as over-alkylation is not a concern, unlike with primary and secondary amines. wikipedia.orgopenstax.org The reaction rate and feasibility depend on the nature of the alkylating agent, with alkyl iodides being more reactive than bromides, which are in turn more reactive than chlorides. wikipedia.org

The general reaction is as follows: this compound + R-X → 3-Alkyl-N,N,N,3-tetramethylpyrrolidinium halide

| Alkylating Agent (R-X) | Product Name |

| Methyl Iodide (CH₃I) | N,N,N,3-Tetramethylpyrrolidin-3-aminium iodide |

| Ethyl Bromide (CH₃CH₂Br) | 3-Ethyl-N,N,3-trimethylpyrrolidin-3-aminium bromide |

| Benzyl Chloride (C₆H₅CH₂Cl) | 3-Benzyl-N,N,3-trimethylpyrrolidin-3-aminium chloride |

Acylation Reactions and Amide Derivatization

Acylation reactions, such as those with acyl chlorides or acid anhydrides, are characteristic of primary and secondary amines, leading to the formation of amides. libretexts.orgncert.nic.in These reactions require a replaceable hydrogen atom on the nitrogen. libretexts.orgstackexchange.com As a tertiary amine, this compound lacks a hydrogen atom on the amine nitrogen and therefore cannot undergo direct acylation to form a stable amide product. openstax.orglibretexts.org

While direct amide formation is not possible, tertiary amines can act as catalysts in acylation reactions involving other nucleophiles (like alcohols or primary/secondary amines). They function by activating the acylating agent or by acting as a base to neutralize the acidic byproduct (e.g., HCl), driving the reaction to completion. ncert.nic.in

Oxidation Processes

The nitrogen atom in tertiary amines can be readily oxidized. The specific products formed can depend on the oxidizing agent and reaction conditions used.

Formation of N-Oxides

A common and significant reaction of tertiary amines is their oxidation to form amine N-oxides. libretexts.org This transformation can be achieved using various oxidizing agents, most notably hydrogen peroxide (H₂O₂) or peroxyacids like meta-chloroperoxybenzoic acid (mCPBA). libretexts.orggoogle.comthieme-connect.de The reaction involves the donation of an oxygen atom from the oxidant to the nitrogen's lone pair, forming a coordinate covalent bond. libretexts.org

The oxidation of this compound yields this compound N-oxide. This product is a highly polar molecule with a formal positive charge on the nitrogen and a negative charge on the oxygen. libretexts.org These reactions are often high-yielding and can be performed under mild conditions. rsc.orgresearchgate.net

| Oxidizing Agent | Typical Conditions | Product |

| Hydrogen Peroxide (H₂O₂) | Aqueous or alcoholic solution, often with a metal catalyst (e.g., W, Ru, Pt). thieme-connect.dersc.orgresearchgate.net | This compound N-oxide |

| m-Chloroperoxybenzoic acid (mCPBA) | Aprotic solvent (e.g., CH₂Cl₂), low temperature. thieme-connect.de | This compound N-oxide |

| Sodium Percarbonate | Ideal for efficient, environmentally friendly oxidation. organic-chemistry.org | This compound N-oxide |

Acid-Base Equilibria and Salt Chemistry

Like most amines, this compound is a Brønsted-Lowry base due to the available lone pair of electrons on the nitrogen atom. ncert.nic.inlibretexts.org This lone pair can accept a proton from an acid, establishing an equilibrium to form the corresponding conjugate acid, an ammonium salt. libretexts.orglibretexts.org

The basicity of an amine is commonly expressed by the pKa of its conjugate acid (pKaH). lumenlearning.commasterorganicchemistry.com Simple alkylamines typically have pKaH values in the range of 9.5 to 11.0. libretexts.orglibretexts.orglumenlearning.com The presence of three electron-donating alkyl groups on the nitrogen atom enhances its electron density, making this compound a relatively strong organic base, comparable to other tertiary alkylamines. ncert.nic.inlibretexts.org

The reaction with acids leads to the formation of salts, which are typically water-soluble crystalline solids. ncert.nic.in

| Acid | Salt Name |

| Hydrochloric Acid (HCl) | N,N,3-Trimethylpyrrolidin-3-aminium chloride |

| Sulfuric Acid (H₂SO₄) | N,N,3-Trimethylpyrrolidin-3-aminium sulfate |

| Acetic Acid (CH₃COOH) | N,N,3-Trimethylpyrrolidin-3-aminium acetate |

Nitrosation Reactions of Tertiary Amines

Tertiary amines can react with nitrosating agents, such as nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid. libretexts.orglibretexts.org The reaction with tertiary amines is more complex than with secondary amines. ccsnorway.com Instead of direct N-nitrosamine formation, tertiary amines often undergo a process called nitrosative dealkylation. nih.govrsc.org

In this reaction, one of the alkyl groups attached to the nitrogen is cleaved off, leading to the formation of a secondary N-nitrosamine and a carbonyl compound. nih.gov For this compound, the reaction would likely involve the cleavage of one of the N-methyl groups to yield N-nitroso-3-methylpyrrolidin-3-amine and formaldehyde (B43269). The mechanism can be complex and is influenced by factors like acidity. nih.gov

| Reactants | Key Products | Reaction Type |

| This compound + NaNO₂/H⁺ | N-nitroso-3-methylpyrrolidin-3-amine + Formaldehyde (HCHO) | Nitrosative Dealkylation |

Mechanistic Investigations of N-Nitrosamine Formation

The formation of N-nitrosamines from tertiary amines is a topic of significant interest due to the carcinogenic potential of these compounds. nih.gov Unlike secondary amines, which can be directly nitrosated, tertiary amines undergo a more complex, multi-step process known as dealkylative nitrosation. rsc.orgnih.gov

The generally accepted mechanism for the nitrosation of tertiary amines begins with the reaction of the amine with a nitrosating agent, typically formed from nitrites under acidic conditions. rsc.orgacs.org This initial step involves the formation of a quaternary N-nitrosoammonium ion. This intermediate is unstable and proceeds to lose a nitroxyl (B88944) group (HNO) to generate an iminium intermediate. The iminium ion is then hydrolyzed to yield a secondary amine and a carbonyl compound. Finally, the newly formed secondary amine reacts with another equivalent of the nitrosating agent to produce the stable N-nitrosamine. wikipedia.org

For this compound, this process could theoretically lead to the formation of N-nitroso-N,3-dimethylpyrrolidin-3-amine following the cleavage of one of the N-methyl groups. The presence of protons alpha to the nitrogen atom is a crucial requirement for this dealkylation to occur. wikipedia.org

Factors Influencing Nitrosation Kinetics in Tertiary Amines

The rate at which tertiary amines undergo nitrosation is influenced by several structural and environmental factors. Generally, the nitrosation of tertiary amines is significantly slower than that of secondary amines, often by a factor of 1000 or more. ccsnorway.com

Steric Hindrance: The steric environment around the nitrogen atom plays a critical role. Increased steric bulk can hinder the approach of the nitrosating agent, thereby slowing down the reaction rate. For instance, studies on piperidine (B6355638) derivatives have shown that substitution at the 2-position significantly reduces the rate of nitrosation compared to the unsubstituted parent compound. nih.gov In the case of this compound, the methyl group at the 3-position of the pyrrolidine (B122466) ring could exert some steric influence on the reactivity of the ring nitrogen.

Leaving Group Ability: The nature of the alkyl groups on the tertiary amine affects the rate of dealkylation. Bulkier alkyl groups are generally cleaved less readily during nitrosamine (B1359907) formation. researchgate.net In this compound, the potential leaving groups are the methyl groups on the exocyclic nitrogen.

Basicity (pKa): The basicity of the amine is another key factor. While nitrosation is acid-catalyzed, a very low pH can lead to extensive protonation of the amine, which deactivates it towards reaction with the electrophilic nitrosating agent. nih.gov Therefore, an optimal pH, which balances the formation of the nitrosating agent and the availability of the unprotonated amine, is typically required for maximum reaction rates. Tertiary amines with a high pKa (above 9.5) are reported to be significantly less prone to nitrosation. nih.gov

Reaction Conditions: Temperature and the concentration of both the amine and the nitrosating agent are also critical parameters. Higher temperatures generally accelerate the reaction rate. acs.org

Below is a table summarizing the influence of various factors on the nitrosation of tertiary amines, with inferred relevance to this compound.

| Factor | Influence on Nitrosation Rate | Relevance to this compound |

| Amine Type | Tertiary amines are significantly less reactive than secondary amines. ccsnorway.com | As a tertiary amine, it is expected to have a slower nitrosation rate compared to analogous secondary amines. |

| Steric Hindrance | Increased steric bulk around the nitrogen decreases the reaction rate. nih.gov | The methyl group at the 3-position may provide some steric hindrance. |

| Leaving Group | Bulkier alkyl groups are cleaved more slowly. researchgate.net | The leaving groups are methyl groups, which are relatively small. |

| pKa | High pKa (>9.5) decreases reactivity. nih.gov | The specific pKa would need to be determined to assess this factor accurately. |

| pH | An optimal pH is required to balance nitrosating agent formation and amine availability. nih.gov | The nitrosation rate will be pH-dependent. |

| Temperature | Higher temperatures increase the reaction rate. acs.org | Increased temperature would likely accelerate nitrosamine formation. |

Participation in Multi-Component Reactions

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates all or most of the atoms of the starting materials. nih.gov Cyclic tertiary amines can participate in various MCRs, often through the formation of reactive intermediates.

While there is no specific literature on the participation of this compound in MCRs, its structural features suggest potential reactivity in reactions such as the Mannich and Ugi reactions.

Mannich Reaction: The Mannich reaction is a three-component condensation involving an aldehyde, a primary or secondary amine, and a compound with an active hydrogen (often a ketone). wikipedia.org While tertiary amines are not direct participants, substituted pyrrolidines can be synthesized through Mannich-type reactions. rsc.orgnih.gov It is conceivable that derivatives of this compound could be prepared using such methodologies.

Ugi Reaction: The Ugi reaction is a four-component reaction between a ketone or aldehyde, an amine, an isocyanide, and a carboxylic acid. wikipedia.org This reaction is a powerful tool for generating molecular diversity. Cyclic imines, which can be formed from cyclic amines, are known to participate in Ugi-type reactions. acs.orgnih.gov This suggests that under appropriate conditions, this compound could potentially be a precursor to a component in an Ugi reaction.

The table below lists some common multi-component reactions and the potential, inferred role of a cyclic tertiary amine like this compound or its derivatives.

| Multi-Component Reaction | General Reactants | Potential Role of this compound or its Derivatives |

| Mannich Reaction | Aldehyde, Amine (1° or 2°), Active Hydrogen Compound | Could be a target molecule for synthesis via a Mannich reaction. rsc.orgnih.gov |

| Ugi Reaction | Ketone/Aldehyde, Amine, Isocyanide, Carboxylic Acid | Could potentially serve as a precursor to the amine or imine component. acs.orgnih.gov |

| Strecker Synthesis | Aldehyde/Ketone, Amine, Cyanide Source | Could be a precursor for the synthesis of α-aminonitriles. |

Advanced Spectroscopic Characterization and Analytical Methodologies in Research on N,n,3 Trimethylpyrrolidin 3 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful technique for determining the precise atomic connectivity of a molecule. For N,N,3-trimethylpyrrolidin-3-amine, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provides a complete picture of its molecular framework.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound provides information on the number of distinct proton environments, their electronic surroundings, and the connectivity between neighboring protons. The structure contains several unique proton groups. Due to the chiral center at the C3 position, the protons on the pyrrolidine (B122466) ring (at C2, C4, and C5) can become diastereotopic, leading to more complex splitting patterns than might be initially expected.

Based on the structure, one would anticipate signals corresponding to the three methyl groups and the three methylene (B1212753) groups of the pyrrolidine ring. The N,N-dimethyl group protons are chemically equivalent and would appear as a single sharp singlet. The C3-methyl group would also be a singlet. The protons on the pyrrolidine ring at positions C2, C4, and C5 would appear as multiplets due to spin-spin coupling with adjacent protons.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| C3-CH ₃ | ~1.1 - 1.3 | Singlet (s) | 3H |

| N(CH ₃)₂ | ~2.2 - 2.4 | Singlet (s) | 6H |

| C4-H ₂ | ~1.7 - 2.0 | Multiplet (m) | 2H |

| C5-H ₂ | ~2.5 - 2.8 | Multiplet (m) | 2H |

| C2-H ₂ | ~2.8 - 3.1 | Multiplet (m) | 2H |

| N-H (of pyrrolidine) | ~1.5 - 3.0 | Broad Singlet (br s) | 1H |

Note: Predicted values are based on typical chemical shift ranges for similar aliphatic amines and substituted pyrrolidines. Actual experimental values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. In a proton-decoupled spectrum, each unique carbon atom gives a single peak. For this compound, five distinct carbon signals are expected for the pyrrolidine ring and the attached methyl groups.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Signal Assignment | Predicted Chemical Shift (δ, ppm) |

| C 3-CH₃ | ~25 - 35 |

| N(C H₃)₂ | ~40 - 50 |

| C 4 | ~25 - 40 |

| C 5 | ~50 - 65 |

| C 2 | ~55 - 70 |

| C 3 | ~60 - 75 |

Note: Predicted values are based on typical chemical shift ranges for similar aliphatic amines and substituted pyrrolidines. Actual experimental values may vary.

Two-Dimensional NMR Techniques (e.g., HSQC, HMBC, NOESY)

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would be used to definitively link the proton signals in Table 1 to their corresponding carbon signals in Table 2. For example, the singlet at ~1.2 ppm would show a cross-peak with the carbon signal at ~30 ppm, confirming their assignment as the C3-methyl group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds apart. It is instrumental in piecing together the molecular skeleton. For instance, HMBC would show a correlation from the N,N-dimethyl protons to the C3 quaternary carbon, and also to the N,N-dimethyl carbons themselves. Correlations from the C2 and C4 protons to the C3 carbon would firmly establish the position of the tertiary amine group on the pyrrolidine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of their bonding connectivity. It can help to determine the stereochemistry and conformation of the molecule. For example, NOESY could reveal spatial proximity between the C3-methyl group protons and the protons on one face of the pyrrolidine ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of this compound and to gain structural information from its fragmentation pattern upon ionization.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. nih.govwaters.com For the analysis of this compound, a reversed-phase HPLC method could be developed to separate the compound from any impurities or other components in a mixture. The eluent would then be directed into the mass spectrometer for detection and identification. This is particularly useful for quantifying the compound in complex matrices. fda.govresearchgate.net

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar, and often thermally labile, molecules like amines. In positive ion mode (ESI+), this compound would readily accept a proton to form the pseudomolecular ion [M+H]⁺.

The exact mass of this ion can be used to confirm the elemental composition of the molecule. For C₇H₁₆N₂, the expected monoisotopic mass is 128.1313 g/mol . Therefore, the [M+H]⁺ ion would be observed at an m/z (mass-to-charge ratio) of approximately 129.1391.

Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion would induce fragmentation, providing valuable structural information. The fragmentation of tertiary amines is often characterized by the cleavage of carbon-carbon bonds alpha to the nitrogen atom.

Table 3: Predicted ESI-MS Fragmentation Data for this compound ([M+H]⁺)

| Predicted m/z | Proposed Fragment | Fragmentation Pathway |

| 129.1 | [C₇H₁₇N₂]⁺ | [M+H]⁺ (Pseudomolecular ion) |

| 114.1 | [C₆H₁₂N₂]⁺ | Loss of a methyl radical (•CH₃) from the C3 position. |

| 84.1 | [C₅H₁₀N]⁺ | Alpha-cleavage with loss of the dimethylamine (B145610) group. |

| 71.1 | [C₄H₉N]⁺ | Cleavage of the pyrrolidine ring. |

| 44.1 | [C₂H₆N]⁺ | Formation of the dimethyliminium ion. |

Note: These are predicted fragmentation pathways. The relative abundance of each fragment depends on the instrument conditions.

Vibrational Spectroscopy: Infrared (IR) and Raman Methods

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These vibrations are specific to the types of chemical bonds present and their geometric arrangement, providing a molecular fingerprint.

The direct detection of tertiary amines like this compound using IR spectroscopy presents significant challenges. Unlike primary and secondary amines, tertiary amines lack a nitrogen-hydrogen (N-H) bond. orgchemboulder.comquora.com This absence is a primary diagnostic feature but relies on negative evidence—the lack of specific signals—rather than the presence of a characteristic peak. spectroscopyonline.com

Primary amines exhibit two distinct N-H stretching bands between 3400-3250 cm⁻¹, while secondary amines show a single N-H stretch in this region. orgchemboulder.compressbooks.pub The absence of these strong, identifiable bands in the spectrum of a tertiary amine is the first indicator of its class. openstax.org

The remaining key vibration, the carbon-nitrogen (C-N) stretch, does occur for tertiary amines in the 1250-1020 cm⁻¹ range for aliphatic amines. orgchemboulder.com However, these absorptions are often weak to medium in intensity and are located in the complex "fingerprint region" of the spectrum, which is crowded with signals from C-C and C-H vibrations. spectroscopyonline.com This overlap makes definitive assignment of the C-N stretch difficult and unreliable for structural confirmation without other supporting data.

Table 1: Comparison of Characteristic Infrared Absorptions for Amine Classes

| Amine Class | N-H Stretch (cm⁻¹) | N-H Bend (cm⁻¹) | C-N Stretch (Aliphatic) (cm⁻¹) |

| Primary (R-NH₂) | Two bands (3400-3250) | 1650-1580 | 1250-1020 |

| Secondary (R₂-NH) | One band (3350-3310) | N/A (wagging band at 910-665) | 1250-1020 |

| Tertiary (R₃-N) | Absent | Absent | Weak, 1250-1020 |

Data compiled from multiple spectroscopic sources. orgchemboulder.compressbooks.pubopenstax.org

To overcome the challenges of direct IR detection, derivative-based methods can be employed. This strategy involves chemically modifying the this compound molecule to introduce a functional group with a strong and distinct IR signal.

A common and effective approach is the formation of an amine salt. spectroscopyonline.com By reacting the tertiary amine with a strong acid (e.g., hydrochloric acid, HCl), a quaternary ammonium (B1175870) salt is formed ([C₇H₁₆N₂H]⁺Cl⁻). This derivatization creates a new N-H bond in the protonated amine. The resulting salt will exhibit characteristic N-H stretching and bending vibrations, which are readily detectable by IR spectroscopy. cdnsciencepub.com The appearance of these new bands in the spectrum of the reacted sample provides clear, positive evidence for the presence of the amine functional group. spectroscopyonline.com

X-ray Diffraction for Solid-State Structure Determination

X-ray diffraction (XRD) stands as the definitive analytical method for determining the precise three-dimensional structure of a crystalline solid. While specific XRD data for this compound is not publicly available, the technique's application would provide unparalleled insight into its molecular architecture.

For analysis, the compound would first need to be crystallized to produce a single, high-quality crystal. This crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is collected. The angles and intensities of the diffracted beams are directly related to the arrangement of atoms within the crystal lattice.

Analysis of the diffraction data, often through methods like Rietveld refinement, yields fundamental structural parameters, including: researchgate.net

Bond Lengths and Angles: Precise measurements of all interatomic distances and angles, confirming the pyrrolidine ring structure and the connectivity of the methyl and dimethylamino groups.

Conformation: The exact spatial orientation of the atoms, including the puckering of the pyrrolidine ring and the rotational position of the substituents.

Stereochemistry: Unambiguous assignment of the absolute configuration (R or S) at the C3 chiral center, provided a single enantiomer was crystallized.

Crystal Packing: Information on how individual molecules are arranged relative to each other in the solid state, including intermolecular interactions like hydrogen bonds or van der Waals forces.

This technique is crucial for validating the structure of newly synthesized molecules and understanding their solid-state properties. researchgate.net

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is essential for separating this compound from reaction byproducts or starting materials and for determining its enantiomeric purity.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of non-volatile organic compounds. In a typical HPLC analysis of this compound, the sample is dissolved in a suitable solvent and injected into a high-pressure stream of liquid (the mobile phase). This mixture then passes through a column packed with a solid adsorbent (the stationary phase).

Separation is achieved based on the differential partitioning of the compound between the mobile and stationary phases. By carefully selecting the column chemistry (e.g., reversed-phase C18) and the mobile phase composition (e.g., a gradient of acetonitrile (B52724) and water), this compound can be separated from impurities.

A significant challenge for this compound is its lack of a strong UV-absorbing chromophore. Therefore, detection may require either derivatization with a UV-active tag or the use of universal detectors like an Evaporative Light Scattering Detector (ELSD), a Charged Aerosol Detector (CAD), or, most powerfully, a mass spectrometer (LC-MS). bldpharm.com

The presence of a stereocenter at the C3 position means that this compound is a chiral molecule, existing as a pair of non-superimposable mirror images called enantiomers (the R- and S-isomers). Chiral HPLC is the gold-standard method for separating and quantifying these enantiomers to determine the enantiomeric excess (ee) or enantiomeric purity of a sample.

A successful chiral separation requires a chiral stationary phase (CSP). These columns are packed with a chiral material that interacts differently with each enantiomer, causing one to be retained longer than the other. A method for a structurally similar compound, piperidin-3-amine, highlights a viable strategy. nih.gov Since this compound lacks a chromophore, a pre-column derivatization step with an agent like p-toluenesulfonyl chloride would be necessary to allow for UV detection. nih.gov The two resulting diastereomeric derivatives can then be resolved on a suitable chiral column, such as one based on a polysaccharide derivative (e.g., Chiralpak AD-H). nih.gov

Table 2: Hypothetical Parameters for Chiral HPLC Method Development

| Parameter | Proposed Condition | Rationale |

| Derivatization Agent | p-Toluenesulfonyl Chloride (PTSC) | Introduces a strong UV chromophore for sensitive detection. nih.gov |

| Column | Chiralpak AD-H (or similar) | Proven effective for separating enantiomers of amine compounds. nih.gov |

| Mobile Phase | Ethanol / Hexane with Diethylamine | A polar organic mobile phase is often effective with polysaccharide-based CSPs. Diethylamine is added to improve peak shape for amines. |

| Flow Rate | 0.5 - 1.0 mL/min | Standard flow rate for analytical HPLC. |

| Detector | UV at 228 nm | Corresponds to the absorbance maximum of the PTSC derivative. nih.gov |

| Expected Outcome | Two resolved peaks, one for each enantiomeric derivative, allowing for quantification. | Resolution (Rₛ) value > 2.0 is desired for accurate quantification. |

Elemental Analysis for Compositional Verification

Elemental analysis is a cornerstone technique in the characterization of novel chemical entities, providing fundamental insight into the elemental composition of a sample. This destructive method quantifies the mass percentages of constituent elements—primarily carbon (C), hydrogen (H), and nitrogen (N) for organic compounds—which are then compared against theoretically calculated values derived from the compound's proposed molecular formula. The congruence between experimental and theoretical data serves as a critical checkpoint for verifying the empirical formula and assessing the purity of a synthesized compound.

For this compound, which has the molecular formula C7H16N2, the theoretical elemental composition can be precisely calculated based on the atomic weights of its constituent atoms. The molecular weight of this compound is 128.22 g/mol . The verification of this composition is crucial following synthesis to confirm that the desired product has been obtained.

The process of CHN (Carbon, Hydrogen, Nitrogen) analysis typically involves the high-temperature combustion of a small, precisely weighed sample of the compound. This combustion converts the elements into simple gaseous products: carbon is converted to carbon dioxide (CO2), hydrogen to water (H2O), and nitrogen to nitrogen gas (N2) or nitrogen oxides, which are subsequently reduced to N2. These gases are then separated and quantified using methods such as gas chromatography with a thermal conductivity detector. The results are presented as the weight percentage of each element in the original sample.

The theoretical elemental percentages for this compound are calculated as follows:

Carbon (C): (7 * 12.011 g/mol ) / 128.22 g/mol * 100% = 65.56%

Hydrogen (H): (16 * 1.008 g/mol ) / 128.22 g/mol * 100% = 12.58%

Nitrogen (N): (2 * 14.007 g/mol ) / 128.22 g/mol * 100% = 21.84%

In a research context, the synthesis of this compound would be followed by its purification and subsequent characterization. The elemental analysis results would be considered acceptable if the experimentally determined percentages for C, H, and N are within a narrow margin of error (typically ±0.4%) of the theoretical values.

The following interactive table presents the theoretical elemental composition of this compound. In a typical research report, this would be accompanied by the experimentally determined values to validate the compound's identity and purity.

Interactive Data Table: Elemental Composition of this compound

| Element | Symbol | Atomic Weight ( g/mol ) | Atoms in Molecule | Total Mass ( g/mol ) | Theoretical Percentage (%) |

| Carbon | C | 12.011 | 7 | 84.077 | 65.56 |

| Hydrogen | H | 1.008 | 16 | 16.128 | 12.58 |

| Nitrogen | N | 14.007 | 2 | 28.014 | 21.84 |

| Total | 128.219 | 100.00 |

This analytical technique, when used in conjunction with spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), provides a comprehensive characterization of the molecule, confirming both its elemental makeup and its specific structural arrangement.

Computational Chemistry and Theoretical Studies on N,n,3 Trimethylpyrrolidin 3 Amine

Molecular Structure and Conformational Analysis

The molecular structure of N,N,3-trimethylpyrrolidin-3-amine, a tertiary amine, is characterized by a five-membered pyrrolidine (B122466) ring. The nitrogen atom within the ring and the exocyclic dimethylamino group are sp³ hybridized, leading to a trigonal pyramidal geometry around these nitrogen centers. libretexts.org This hybridization results in a non-planar ring conformation, which can adopt various puckered forms, such as the envelope and twist conformations, to alleviate steric strain.

Conformational analysis of this molecule is complex due to the flexibility of the pyrrolidine ring and the rotation around the C-N bond connecting the dimethylamino group. The interplay of steric hindrance between the methyl groups and the pyrrolidine ring substituents dictates the most stable conformers.

Pyramidal inversion, or nitrogen inversion, is a process where the nitrogen atom and its substituents oscillate through a planar transition state. wikipedia.org This phenomenon is particularly relevant for the exocyclic tertiary amine group in this compound. The energy barrier to this inversion determines the configurational stability of the amine.

For typical acyclic tertiary amines, this barrier is generally low, allowing for rapid inversion at room temperature. libretexts.org Factors influencing this barrier include the nature of the substituents and the geometry of the molecule. In this compound, the presence of the bulky pyrrolidine ring attached to the inverting nitrogen is expected to influence the inversion barrier. Computational studies, though not specifically published for this exact molecule, can be employed to calculate this barrier. The process involves mapping the potential energy surface as the nitrogen center transitions from its pyramidal ground state to a planar sp² hybridized transition state. researchgate.netstackexchange.com

Table 1: Theoretical Pyramidal Inversion Barriers for Related Amines

| Amine | Method | Calculated Inversion Barrier (kcal/mol) |

| Trimethylamine | Mathematical Estimation | 7.5 stackexchange.com |

| Dibenzylmethylamine | Dynamic NMR | 6.7 ± 0.2 stackexchange.com |

| N-methylaziridine | Dynamic NMR | 19 ± 3 stackexchange.com |

This compound possesses a chiral center at the C3 position of the pyrrolidine ring, where the dimethylamino group and a methyl group are attached. This gives rise to the possibility of enantiomers, (R)- and (S)-N,N,3-trimethylpyrrolidin-3-amine.

Furthermore, the puckered nature of the pyrrolidine ring can lead to diastereomers. The relative orientation of the substituents on the ring can create different spatial arrangements that are not mirror images. For instance, the methyl group at C3 and other potential substituents on the ring can be either cis or trans to each other, resulting in diastereomeric forms. Theoretical calculations are crucial for determining the relative stabilities of these various stereoisomers. researchgate.net

Quantum Chemical Calculations

Quantum chemical calculations provide a powerful toolkit for understanding the electronic structure and reactivity of molecules like this compound.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. nih.gov For this compound, DFT calculations can be used to determine optimized geometries, vibrational frequencies, and electronic properties such as molecular orbital energies and charge distributions. These calculations can elucidate the nature of the intramolecular interactions, including hydrogen bonding and steric repulsions, that govern the molecule's preferred conformation. researchgate.net

Table 2: Illustrative DFT Calculation Outputs for a Tertiary Amine

| Property | Calculated Value |

| HOMO Energy | -6.2 eV |

| LUMO Energy | 1.5 eV |

| Dipole Moment | 1.8 D |

| NBO Charge on Amino N | -0.45 e |

This table provides hypothetical but plausible DFT calculation results for a generic tertiary amine to illustrate the types of data obtained from such studies, as specific data for this compound is not available in the provided search results.

DFT calculations can also be used to predict the reactivity of this compound. By analyzing the frontier molecular orbitals (HOMO and LUMO), one can identify the likely sites for nucleophilic and electrophilic attack. The calculated electrostatic potential map can further highlight regions of high or low electron density, providing clues about the molecule's reactivity.

Furthermore, computational modeling can predict the stereoselectivity of reactions involving this chiral amine. By calculating the transition state energies for reactions leading to different stereoisomeric products, it is possible to predict which product will be favored kinetically.

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical relationship between the structural features of a molecule and its physicochemical properties. For this compound, QSPR models could be developed to predict properties such as boiling point, solubility, and chromatographic retention times based on calculated molecular descriptors.

These descriptors can include topological indices, constitutional descriptors (e.g., molecular weight), and quantum chemical parameters (e.g., dipole moment, orbital energies). While specific QSPR studies on this compound are not documented in the provided search results, the methodology is widely applicable in computational chemistry for the prediction of various properties, aiding in the design of molecules with desired characteristics. mdpi.com

Calculation of Molecular Descriptors Relevant to Reactivity

A comprehensive theoretical investigation of this compound would involve the calculation of various molecular descriptors. These quantum chemical parameters are crucial for predicting the compound's reactivity and stability. Key descriptors would include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies: The energies of the HOMO and LUMO are fundamental in predicting a molecule's ability to donate or accept electrons. A high HOMO energy indicates a greater propensity to act as an electron donor, while a low LUMO energy suggests a greater ability to act as an electron acceptor. The HOMO-LUMO gap is a key indicator of molecular stability; a larger gap generally implies higher stability and lower reactivity.

Mulliken Atomic Charges: The distribution of electron density within the molecule can be quantified through the calculation of Mulliken atomic charges. These charges indicate which atoms are electron-rich (nucleophilic centers) and which are electron-poor (electrophilic centers), providing insights into how the molecule might interact with other reagents.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around the molecule. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (typically colored blue) indicate electron-deficient areas prone to nucleophilic attack.

Correlation of Theoretical Parameters with Experimental Observations

A significant aspect of computational chemistry is the validation of theoretical models by correlating calculated parameters with experimental data. For this compound, this would involve comparing computationally derived properties with those observed in a laboratory setting.

For instance, the calculated Mulliken charges and MEP maps could be used to predict the regioselectivity of chemical reactions, which could then be compared with the experimentally isolated products. Similarly, the calculated HOMO-LUMO gap could be correlated with the compound's observed kinetic stability or its electrochemical properties. Studies on other substituted pyrrolidines have demonstrated the power of this approach in understanding and predicting chemical behavior. nih.govacs.org

However, as with the molecular descriptors themselves, the scientific literature currently lacks studies that specifically correlate theoretical parameters of this compound with experimental findings. The synthesis of a related compound, this compound hydrochloride, has been noted in patent literature, indicating its existence and potential for further study. google.com

Applications in Organic Synthesis and Catalysis

As a Chiral Building Block in Asymmetric Synthesis

The presence of a fixed, stereochemically defined center in N,N,3-trimethylpyrrolidin-3-amine makes it an attractive starting point for the synthesis of enantiomerically pure compounds. Chiral amines, in general, are extensively used as catalysts and auxiliaries in asymmetric reactions.

Chiral diamines are fundamental components in a wide array of enantioselective catalysts. While specific catalysts derived from this compound are not extensively documented, its structure is analogous to other chiral amines used in highly successful catalytic systems. For instance, chiral N,N'-dioxide ligands, which can be synthesized from amino acids and amines, have proven effective in a variety of metal-catalyzed asymmetric reactions. rsc.org The diamine functionality of this compound could be similarly derivatized to create novel ligand architectures for asymmetric catalysis.

The general approach to developing such catalysts involves the reaction of the primary amine with various electrophiles to introduce coordinating groups. The resulting ligand can then be complexed with a metal precursor. The steric and electronic properties of the ligand, dictated by the pyrrolidine (B122466) ring and its substituents, would then influence the stereochemical outcome of the catalyzed reaction.

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, with chiral amines playing a pivotal role. Thiourea (B124793) and squaramide-based organocatalysts derived from chiral diamines are particularly effective in promoting a range of enantioselective transformations through hydrogen bonding interactions. These catalysts activate substrates and control the stereochemistry of the reaction.

While direct integration of this compound into these systems is not widely reported, its structural features make it a promising candidate. A hypothetical thiourea organocatalyst derived from this diamine is depicted below:

| Catalyst Component | Structure |

| This compound | graph TD; A(this compound); |

The resulting catalyst would possess a chiral backbone and a hydrogen-bonding donor group, essential for organocatalytic activity. The table below shows representative results for the Michael addition of aldehydes to nitroolefins using a different chiral amine-based thiourea catalyst, illustrating the potential of such systems.

| Aldehyde | Nitroolefin | Diastereomeric Ratio (syn/anti) | Enantiomeric Excess (% ee, syn) |

| Propanal | trans-β-Nitrostyrene | >99:1 | 98 |

| Butanal | trans-β-Nitrostyrene | >99:1 | 99 |

| Isovaleraldehyde | trans-β-Nitrostyrene | 98:2 | 97 |

Data is representative of the performance of chiral amine-based thiourea catalysts and does not represent actual results from a catalyst derived from this compound.

Role in Heterocyclic Ring System Construction

Heterocyclic compounds are ubiquitous in pharmaceuticals and natural products. The development of efficient methods for their synthesis is a central theme in organic chemistry. Diamines are valuable precursors for the construction of nitrogen-containing heterocycles.

Multi-component reactions (MCRs) offer a powerful and efficient means to construct complex molecules in a single synthetic operation. nih.govosi.lv The reaction of amines, carbonyl compounds, and other reactive species can lead to a diverse array of heterocyclic scaffolds. nih.govresearchgate.net

The differential reactivity of the primary and tertiary amino groups in this compound could be exploited in MCRs to achieve regioselective synthesis of complex heterocyclic systems. For example, in a hypothetical Ugi-type reaction, the primary amine could react with an aldehyde and an isocyanide, while the tertiary amine remains as a basic site or a point for further functionalization.

The rigid, chiral nature of the this compound scaffold makes it a potential building block for the synthesis of complex, three-dimensional organic frameworks. These frameworks, such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs), have applications in gas storage, separation, and catalysis. The diamine functionality could serve as a coordination site for metal ions or as a point of covalent linkage to other organic building blocks.

Preparation of Specialized Reagents and Ligands

The amino groups of this compound are readily functionalized, allowing for the preparation of a wide range of specialized reagents and ligands.

The primary amine can be converted into amides, sulfonamides, or imines, while the tertiary amine can be quaternized to form ammonium (B1175870) salts. These derivatizations can be used to tune the steric and electronic properties of the molecule for specific applications. For example, acylation of the primary amine could lead to the formation of chiral auxiliaries for asymmetric synthesis.

Furthermore, the diamine can serve as a precursor for the synthesis of bidentate or pincer-type ligands for transition metal catalysis. rsc.orgnih.gov The coordination of both nitrogen atoms to a metal center would create a chiral environment around the metal, which could be exploited for enantioselective catalysis. The synthesis of such ligands often involves multi-step sequences, starting with the protection of one amino group, followed by functionalization of the other, and then deprotection.

Synthesis of Advanced Pharmaceutical Intermediates

The synthesis of advanced pharmaceutical intermediates often involves the use of chiral building blocks that can impart specific three-dimensional orientations to the final drug molecule. The stereochemistry of substituents on the pyrrolidine ring can significantly influence the biological profile of a drug candidate by affecting its binding to target proteins. dntb.gov.uanih.gov

Strategies for Modifying Bioactivity

The introduction of substituents onto the pyrrolidine ring is a fundamental strategy for fine-tuning the biological activity of a molecule. These modifications can influence the molecule's shape, electronics, and ability to interact with biological targets.

One key strategy involves the introduction of various functional groups to explore structure-activity relationships (SAR). For instance, the substitution pattern on the pyrrolidine ring can dictate the molecule's interaction with specific enzyme active sites or receptor binding pockets. The gem-dimethyl group at the 3-position of this compound, for example, introduces a quaternary carbon center, which can provide steric bulk and influence the local conformation of the molecule. This steric hindrance can be advantageous in locking the molecule into a specific bioactive conformation or in preventing metabolic degradation at that position.

Furthermore, the tertiary amine functionality in this compound can serve as a crucial pharmacophoric element or as a handle for further chemical modification. Tertiary amines are common in many biologically active compounds, often participating in ionic interactions with biological targets.

The incorporation of fluorine atoms into pyrrolidine scaffolds is another established strategy for modulating bioactivity. Fluorine can alter the pKa, lipophilicity, and metabolic stability of a compound, and can participate in favorable noncovalent interactions with biological targets. acs.org While no direct examples involving this compound are publicly documented, the principles of using fluorinated building blocks are broadly applicable. For example, the synthesis of gem-difluorocyclobutanol analogues of proline highlights how fluorination can provide access to novel chemical space for medicinal chemistry. acs.org

The table below illustrates how different substituents on a pyrrolidine ring can influence biological activity, based on general principles observed in medicinal chemistry.

| Substituent/Modification | Potential Impact on Bioactivity | Rationale |

| Gem-dimethyl group | Increased metabolic stability, conformational restriction | Steric hindrance can prevent enzymatic degradation and lock the molecule in a preferred conformation for target binding. |

| Tertiary amine | Can act as a pharmacophore, enables salt formation | The basic nitrogen can form ionic bonds with acidic residues in a biological target. |

| Fluorination | Altered pKa, enhanced binding affinity, improved metabolic stability | The high electronegativity of fluorine can modulate the electronic properties of the molecule and block sites of metabolism. acs.org |

| N-Trifluoromethylation | Increased lipophilicity, potential bioisosteric replacement | Can serve as a more metabolically stable and lipophilic alternative to N-alkyl groups. nih.gov |

Approaches for Enhancing Molecular Properties (e.g., Solubility)

Poor aqueous solubility is a significant challenge in drug development, affecting a large percentage of new molecular entities. merckmillipore.com The modification of molecular structure is a key strategy to address this issue. The pyrrolidine scaffold offers several avenues for enhancing solubility.

The presence of the nitrogen atom in the pyrrolidine ring itself contributes to the polarity of a molecule. nih.gov The tertiary amine in this compound can be protonated at physiological pH, forming a cationic species. This ionization significantly increases the aqueous solubility of the parent molecule, which is a critical factor for oral and parenteral drug delivery. merckmillipore.com

Furthermore, the pyrrolidine ring can serve as a scaffold for the attachment of polar functional groups. While specific examples with this compound are not available, the general principle is well-established. For instance, the synthesis of polyhydroxylated pyrrolidines demonstrates how the introduction of hydroxyl groups can increase water solubility. nih.gov

N-methyl pyrrolidone (NMP), a related pyrrolidone structure, is known to be an effective solubilizing agent for poorly soluble drugs, acting as both a cosolvent and a complexing agent. nih.gov This suggests that the pyrrolidine ring system, in general, has favorable properties for interacting with and solubilizing other molecules.